N-BENZYL-1-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE
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Overview
Description
N-BENZYL-1-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core, a benzodioxin moiety, and a benzyl group, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-1-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-1-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.
Scientific Research Applications
N-BENZYL-1-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Its biological activities, such as enzyme inhibition, are of interest for developing new therapeutic agents
Industry: Its antibacterial properties make it a candidate for use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-BENZYL-1-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of cholinesterase enzymes, which are relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamides: These compounds share the benzodioxin moiety and have shown antibacterial and enzyme inhibitory activities.
1,4-Benzodioxane Derivatives: These compounds are known for their biological activities, including anti-inflammatory and antioxidant properties.
Uniqueness
N-BENZYL-1-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to its combination of a quinoline core with a benzodioxin moiety and a benzyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
N-benzyl-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5/c31-25(29-19-10-11-23-24(14-19)35-13-12-34-23)17-30-22-9-5-4-8-20(22)21(15-26(30)32)27(33)28-16-18-6-2-1-3-7-18/h1-11,14-15H,12-13,16-17H2,(H,28,33)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENDTMDXZKLLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=CC=CC=C4C(=CC3=O)C(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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